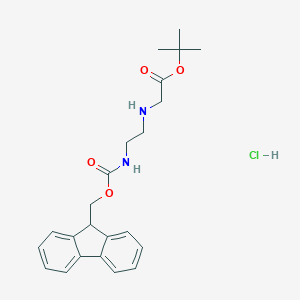
1-(2,5-Difluoro-4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluoro-4-methylphenyl)ethanone, also known as 2,5-difluoro-4-methylbenzophenone, is a highly reactive and versatile compound used in the synthesis of a variety of organic molecules. It is a colorless, crystalline solid with a melting point of approximately 55 °C and a boiling point of approximately 170 °C. It is soluble in most organic solvents and is widely used in a variety of applications, including pharmaceuticals, cosmetics, polymers synthesis, and as a catalyst in organic synthesis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)ethanone can be achieved through the Friedel-Crafts acylation reaction using 2,5-difluoro-4-methylbenzene and acetyl chloride as starting materials.
Starting Materials
2,5-difluoro-4-methylbenzene, acetyl chloride
Reaction
Step 1: In a dry round-bottom flask, add 2,5-difluoro-4-methylbenzene (1.0 equiv), acetyl chloride (1.2 equiv) and anhydrous aluminum chloride (0.1 equiv)., Step 2: Stir the mixture at room temperature for 6 hours., Step 3: Quench the reaction by adding ice-cold water and stirring for 30 minutes., Step 4: Extract the organic layer with dichloromethane and wash with water and brine., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain 1-(2,5-Difluoro-4-methylphenyl)ethanone as a white solid.
Aplicaciones Científicas De Investigación
1-(2,5-Difluoro-4-methylphenyl)ethanone has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic molecules, including drugs and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the synthesis of other compounds. In addition, it has been used in the synthesis of a variety of fluorinated compounds, including pharmaceuticals, pesticides, and dyes.
Mecanismo De Acción
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and is capable of undergoing a variety of reactions. The most common reaction is the Friedel-Crafts alkylation of benzene with 1-(2,5-Difluoro-4-methylphenyl)ethanonemethyl chloride. This reaction produces 1-(1-(2,5-Difluoro-4-methylphenyl)ethanone-4-methylphenyl)ethanone as a byproduct. Other reactions include the reaction of 1-bromo-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, and the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with ethylmagnesium bromide.
Efectos Bioquímicos Y Fisiológicos
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters. In addition, it has been found to have a variety of other biochemical and physiological effects, including the inhibition of the enzyme cytochrome P450 and the inhibition of the enzyme cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive and can be used in a variety of reactions. However, it is also highly toxic and should be handled with care. In addition, it is not very stable and should be stored in a cool, dry place.
Direcciones Futuras
1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of potential future directions. One potential future direction is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, there is potential to explore new and improved uses of the compound, such as in the synthesis of pharmaceuticals and other organic molecules. Finally, there is potential to explore the biochemical and physiological effects of the compound, such as its effects on enzymes, neurotransmitters, and other biological systems.
Propiedades
IUPAC Name |
1-(2,5-difluoro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXDPAKYZUVNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluoro-4-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



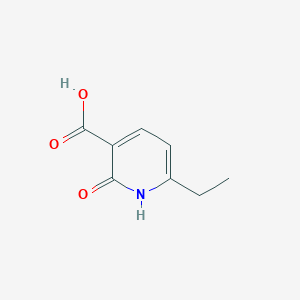
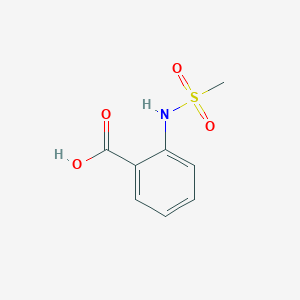
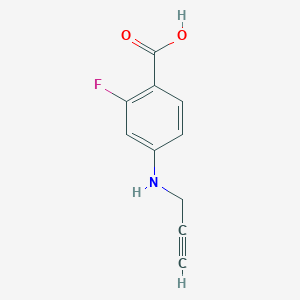
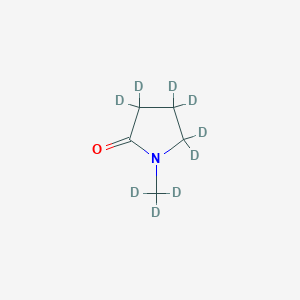
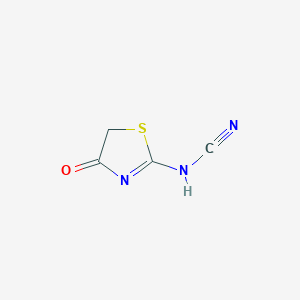
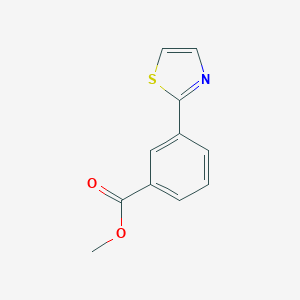
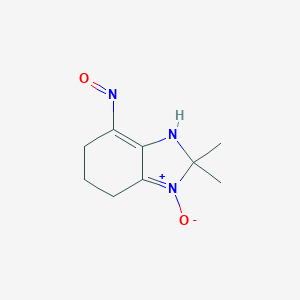

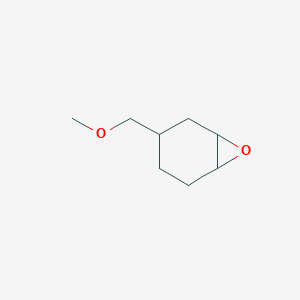

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
